![molecular formula C22H15BrN4O B2777911 4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 313395-48-1](/img/structure/B2777911.png)
4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one” is a quinazolin derivative. Quinazolines and their derivatives are a class of organic compounds with a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely include a quinazolin core, which is a bicyclic system containing two nitrogen atoms, and a phenyl group attached to the quinazolin core. The bromo group would be attached to the 6-position of the quinazolin ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, quinazolin derivatives are crystalline solids with relatively high melting points .Scientific Research Applications
- The quinazoline scaffold in this compound has shown promise as an anticancer agent. Researchers investigate its effects on cancer cell lines, including its potential to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways. Further studies explore its mechanism of action and potential synergies with existing chemotherapeutic agents .
- The quinoxaline moiety suggests potential neuroactive properties. Researchers investigate its interactions with neurotransmitter receptors, ion channels, and transporters. Studies focus on its effects on neuronal excitability, synaptic transmission, and neuroprotection .
- The brominated quinazoline core may exhibit antimicrobial activity. Investigations explore its effectiveness against bacteria, fungi, and parasites. Researchers assess its potential as a novel antibiotic or antifungal agent.
- Quinazoline derivatives often possess anti-inflammatory effects. Scientists study whether this compound can modulate inflammatory pathways, suppress cytokine production, or inhibit enzymes like cyclooxygenase (COX). Such properties could be valuable in treating inflammatory diseases .
- Researchers explore the use of this compound as a molecular probe or imaging agent. Its unique structure could allow specific binding to cellular targets, making it useful for fluorescence imaging, positron emission tomography (PET), or magnetic resonance imaging (MRI) .
Anticancer Research
Neuropharmacology
Antimicrobial Agents
Anti-inflammatory Properties
Molecular Probes and Imaging Agents
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(6-bromo-4-phenylquinazolin-2-yl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O/c23-15-10-11-17-16(12-15)21(14-6-2-1-3-7-14)26-22(25-17)27-13-20(28)24-18-8-4-5-9-19(18)27/h1-12H,13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHIPQFGCYCBDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.